6-tert-butyl-N-(3-chlorophenyl)-4-(phenylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide
Description
4-(BENZENESULFONYL)-6-TERT-BUTYL-N-(3-CHLOROPHENYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of benzoxazines. Benzoxazines are known for their diverse applications in various fields, including materials science, pharmaceuticals, and organic synthesis. This compound, in particular, is characterized by its unique structural features, which include a benzenesulfonyl group, a tert-butyl group, and a chlorophenyl group attached to a dihydrobenzoxazine core.
Properties
Molecular Formula |
C25H25ClN2O4S |
|---|---|
Molecular Weight |
485.0 g/mol |
IUPAC Name |
4-(benzenesulfonyl)-6-tert-butyl-N-(3-chlorophenyl)-2,3-dihydro-1,4-benzoxazine-2-carboxamide |
InChI |
InChI=1S/C25H25ClN2O4S/c1-25(2,3)17-12-13-22-21(14-17)28(33(30,31)20-10-5-4-6-11-20)16-23(32-22)24(29)27-19-9-7-8-18(26)15-19/h4-15,23H,16H2,1-3H3,(H,27,29) |
InChI Key |
ZOQNPJURHMTSCT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)OC(CN2S(=O)(=O)C3=CC=CC=C3)C(=O)NC4=CC(=CC=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(BENZENESULFONYL)-6-TERT-BUTYL-N-(3-CHLOROPHENYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzoxazine Core: The initial step involves the cyclization of appropriate precursors to form the benzoxazine ring. This can be achieved through the reaction of an amine with a phenol derivative under acidic or basic conditions.
Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group is introduced via sulfonylation reactions, typically using benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine.
Attachment of the Tert-Butyl Group: The tert-butyl group can be introduced through alkylation reactions using tert-butyl halides in the presence of a strong base like sodium hydride.
Incorporation of the Chlorophenyl Group: The chlorophenyl group is introduced through nucleophilic substitution reactions, often using chlorophenyl halides and a suitable nucleophile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(BENZENESULFONYL)-6-TERT-BUTYL-N-(3-CHLOROPHENYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzenesulfonyl group, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can target the benzoxazine ring, potentially converting it to a more saturated structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while substitution reactions can introduce various functional groups into the chlorophenyl moiety.
Scientific Research Applications
4-(BENZENESULFONYL)-6-TERT-BUTYL-N-(3-CHLOROPHENYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of inflammatory and infectious diseases.
Industry: It is used in the production of advanced materials, including high-performance polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(BENZENESULFONYL)-6-TERT-BUTYL-N-(3-CHLOROPHENYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The benzenesulfonyl group is known to interact with various enzymes and receptors, potentially inhibiting their activity. The chlorophenyl group may enhance the compound’s binding affinity to certain proteins, while the benzoxazine core provides structural stability and facilitates its interaction with biological membranes.
Comparison with Similar Compounds
Similar Compounds
4-(BENZENESULFONYL)-6-TERT-BUTYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE: Lacks the chlorophenyl group, which may affect its biological activity and chemical reactivity.
4-(BENZENESULFONYL)-6-TERT-BUTYL-N-(3-METHOXYPHENYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE: Contains a methoxy group instead of a chloro group, potentially altering its pharmacological properties.
4-(BENZENESULFONYL)-6-TERT-BUTYL-N-(4-CHLOROPHENYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE: The position of the chloro group is different, which may influence its binding interactions and overall activity.
Uniqueness
The unique combination of the benzenesulfonyl, tert-butyl, and chlorophenyl groups in 4-(BENZENESULFONYL)-6-TERT-BUTYL-N-(3-CHLOROPHENYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE contributes to its distinct chemical and biological properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
